molecular formula C6H9N3O2S B1429723 methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate CAS No. 1573547-21-3

methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate

Cat. No.: B1429723
CAS No.: 1573547-21-3
M. Wt: 187.22 g/mol
InChI Key: RCROTTKUXFXPMB-UHFFFAOYSA-N
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Description

“Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol. It is a derivative of 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand .


Synthesis Analysis

The synthesis of this compound or its derivatives could involve the use of 1H-1,2,4-Triazole-3-thiol . This compound exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound could include its formation from 1H-1,2,4-Triazole-3-thiol through regioselective S-alkylation . Other reactions could involve its derivatives, which have been synthesized and assessed for their antiproliferative activity against colon cancer cell line (SW480) .

Scientific Research Applications

Antileishmanial Activity

Research has identified certain 4-amino-1,2,4-triazole derivatives, closely related to methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate, as potential antileishmanial agents. A study by Süleymanoğlu et al. (2017) using Density Functional Theory (DFT) found that these derivatives show promise against Leishmania infantum promastigots, a causative agent of leishmaniasis (Süleymanoğlu et al., 2017).

Anticancer Activity

Compounds similar to this compound have shown significant anticancer activities. Saad and Moustafa (2011) synthesized a series of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-1,2,4-triazinones and found that some of these compounds were effective against different cancer cell lines (Saad & Moustafa, 2011).

Antibacterial Activity

The derivatives of 1,2,4-triazoles, including those structurally related to this compound, have been investigated for their antibacterial properties. Hui et al. (2000) synthesized compounds with this core structure and evaluated their antibacterial activities (Hui et al., 2000).

Antifungal Activity

Research by Haggam (2021) on derivatives of 1,2,4-triazole, similar to this compound, demonstrated potential antifungal activities. The synthesized compounds showed promising results against various Gram-positive and Gram-negative bacteria and fungi (Haggam, 2021).

Antimicrobial Agents

The incorporation of 1,2,4-triazole structures into various compounds has been studied for developing novel antimicrobial agents. Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives and found significant antimicrobial activity in some of these compounds (Kaplancikli et al., 2008).

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. Its derivatives have shown promise in antiproliferative activity against colon cancer cell line (SW480), suggesting potential applications in cancer treatment .

Properties

IUPAC Name

methyl 3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-7-6(12)9-8-4/h2-3H2,1H3,(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCROTTKUXFXPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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